(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. Additionally, it includes a chlorophenyl group and a fluorophenyl group, contributing to its chemical reactivity and biological activity.
This compound is cataloged under the CAS number 1797185-45-5 and has been documented in various chemical databases such as PubChem and ChemSrc, which provide detailed information about its molecular formula, weight, and structure.
The compound falls under the category of thiazepanes, which are known for their diverse biological activities. It is classified as an organic compound with potential pharmaceutical applications due to its structural characteristics that may influence biological interactions.
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding the specific reagents, solvents, and conditions (such as temperature and pressure) used in the synthesis are critical for reproducibility but are often proprietary or not fully disclosed in public literature.
The molecular structure of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone can be represented by its molecular formula:
O=C(c1ccc(F)cc1)N2CC(SN=C2)C(C1=CC=CC=C1Cl)=C1
This notation encodes the structure in a way that can be interpreted by chemical software for modeling and analysis.
The compound can undergo several chemical reactions typical of thiazepane derivatives:
The specific reaction conditions (e.g., catalysts, solvents) can significantly influence the yield and selectivity of these reactions.
The mechanism of action for (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone is not fully elucidated but is hypothesized based on its structural features:
Research into related compounds indicates potential therapeutic applications in treating diseases such as cancer or neurological disorders.
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone has potential applications across several scientific domains:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: